2-(3-Methoxyphenyl)thiophene
Overview
Description
2-(3-Methoxyphenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 3-methoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)thiophene can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing thiophene derivatives.
Another method involves the condensation reaction of 3-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid . This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases and disrupt cell signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects are linked to its ability to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)thiophene can be compared with other thiophene derivatives such as:
2-Phenylthiophene: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
2-(4-Methoxyphenyl)thiophene: Similar structure but with the methoxy group at the para position, which can influence its electronic properties and reactivity.
2-(3-Hydroxyphenyl)thiophene: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility properties.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(3-methoxyphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSBMXUYHUFHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393693 | |
Record name | 2-(3-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17595-93-6 | |
Record name | 2-(3-Methoxyphenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17595-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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